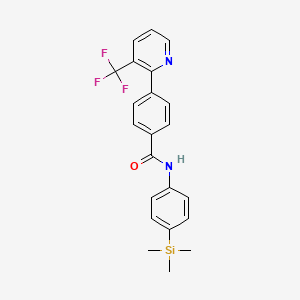![molecular formula C21H20Cl2F3N3O3 B10834316 4-[3-chloro-5-(2,3-dihydroxypropyl)pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B10834316.png)
4-[3-chloro-5-(2,3-dihydroxypropyl)pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PMID25666693-Compound-113: is a small molecular drug that has been investigated for its potential therapeutic applications, particularly in the treatment of cancer-related pain . This compound is known to target the transient receptor potential cation channel V1 (TRPV1), which is involved in the detection of noxious chemical and thermal stimuli .
化学反应分析
PMID25666693-Compound-113 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
PMID25666693-Compound-113 has been extensively studied for its scientific research applications in various fields:
Chemistry: It is used as a model compound to study the behavior of small molecular drugs and their interactions with biological targets.
Biology: The compound is investigated for its role in modulating the activity of TRPV1 channels, which are involved in pain perception and inflammatory responses.
Medicine: It has potential therapeutic applications in the treatment of cancer-related pain and other pain disorders.
Industry: The compound is explored for its potential use in developing new pain-relief medications .
作用机制
The mechanism of action of PMID25666693-Compound-113 involves its interaction with the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel that mediates the detection of noxious chemical and thermal stimuli. By targeting TRPV1, PMID25666693-Compound-113 can modulate the influx of calcium ions and influence the activity of nociceptive neurons, thereby reducing pain perception .
相似化合物的比较
PMID25666693-Compound-113 can be compared with other similar compounds that target TRPV1 or have similar therapeutic applications. Some of these similar compounds include:
Capsaicin: A well-known TRPV1 agonist used for pain relief.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: Another clinical trial drug for neuropathic pain .
属性
分子式 |
C21H20Cl2F3N3O3 |
|---|---|
分子量 |
490.3 g/mol |
IUPAC 名称 |
4-[3-chloro-5-(2,3-dihydroxypropyl)pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C21H20Cl2F3N3O3/c22-17-9-14(1-2-16(17)21(24,25)26)28-20(32)29-5-3-13(4-6-29)19-18(23)8-12(10-27-19)7-15(31)11-30/h1-3,8-10,15,30-31H,4-7,11H2,(H,28,32) |
InChI 键 |
XRTGOKOICCLLQT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1C2=C(C=C(C=N2)CC(CO)O)Cl)C(=O)NC3=CC(=C(C=C3)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-8-yl)urea](/img/structure/B10834234.png)
![1-[(3-fluorophenyl)methyl]-N-[6-(methylamino)pyridin-3-yl]-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834236.png)
![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2-(4-pyridin-3-ylphenoxy)acetamide](/img/structure/B10834237.png)
![4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B10834244.png)
![1-[(4-chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea](/img/structure/B10834247.png)
![1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834248.png)
![4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-4-fluoro-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B10834257.png)

![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(3-fluorophenyl)cyclopentyl]urea](/img/structure/B10834263.png)
![N-[6-(azetidin-1-yl)pyridin-3-yl]-5-trifluoromethyl-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834267.png)
![1-[(4-Chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea](/img/structure/B10834272.png)
![1-[(3-fluorophenyl)methyl]-N-(6-pyrrolidin-1-ylpyridin-3-yl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834289.png)
![5-[3-(Trifluoromethyl)phenyl]-N-[(R)-1-[4-(mesylamino)-3,5-difluorophenyl]ethyl]furan-2-carboxamide](/img/structure/B10834290.png)
![Ethyl 4-[3-[(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)carbamoylamino]phenyl]benzoate](/img/structure/B10834309.png)
